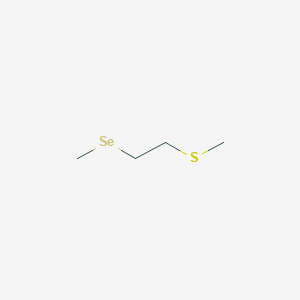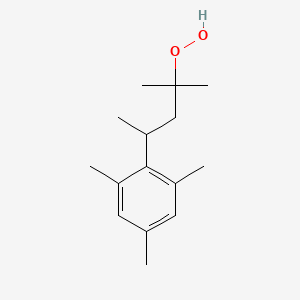
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane backbone with methyl and trimethylphenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2,4,6-trimethylphenyl magnesium bromide with 2-methyl-2-pentanol in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of stabilizers during production can help prevent the decomposition of the peroxide compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position of the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon decomposition.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals upon decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound used as a reference fuel in octane rating.
2-Methyl-2,4-pentanediol: Another related compound with different functional groups and applications.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and other radical-initiated processes.
Eigenschaften
CAS-Nummer |
85981-79-9 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
2-(4-hydroperoxy-4-methylpentan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2/c1-10-7-11(2)14(12(3)8-10)13(4)9-15(5,6)17-16/h7-8,13,16H,9H2,1-6H3 |
InChI-Schlüssel |
HYXDONSRMNQHNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)CC(C)(C)OO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
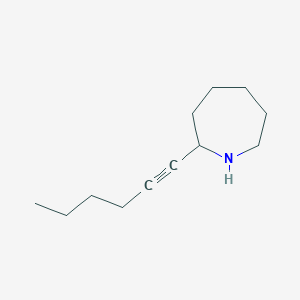
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
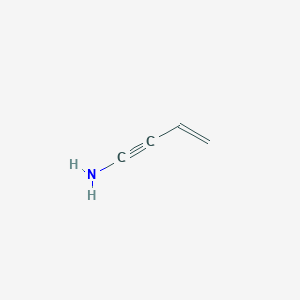

![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)


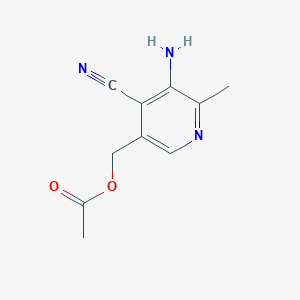
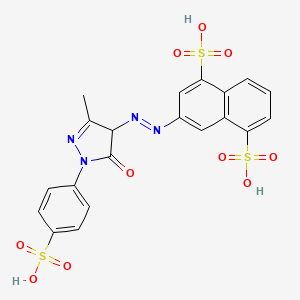
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
